

# An In-depth Technical Guide to Amber Codon Suppression Technology

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## Compound of Interest

Compound Name: *H-Phe(4-Ac)-OH*

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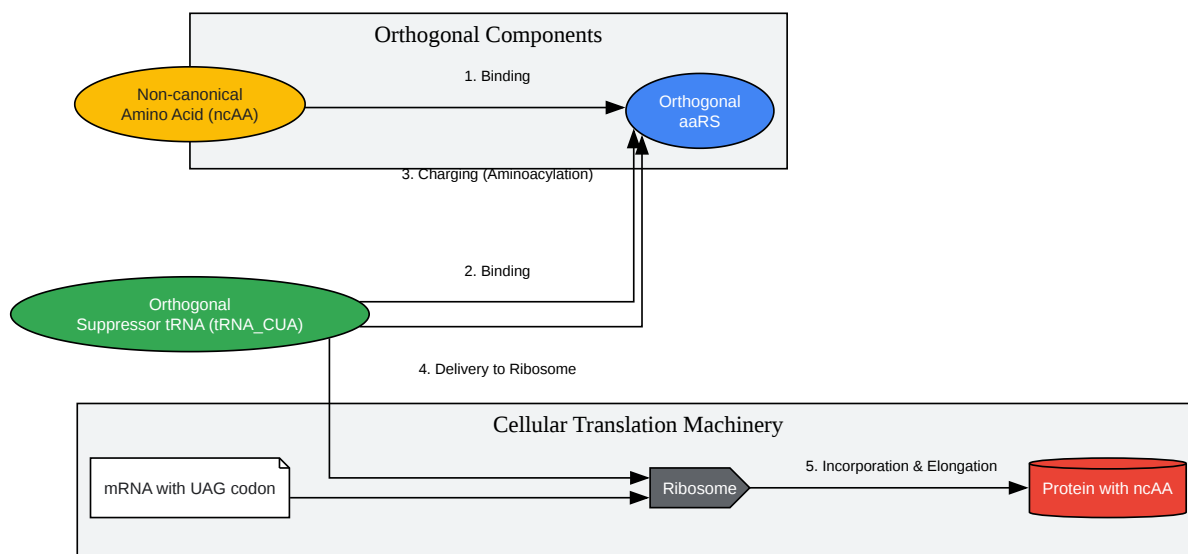
## Introduction

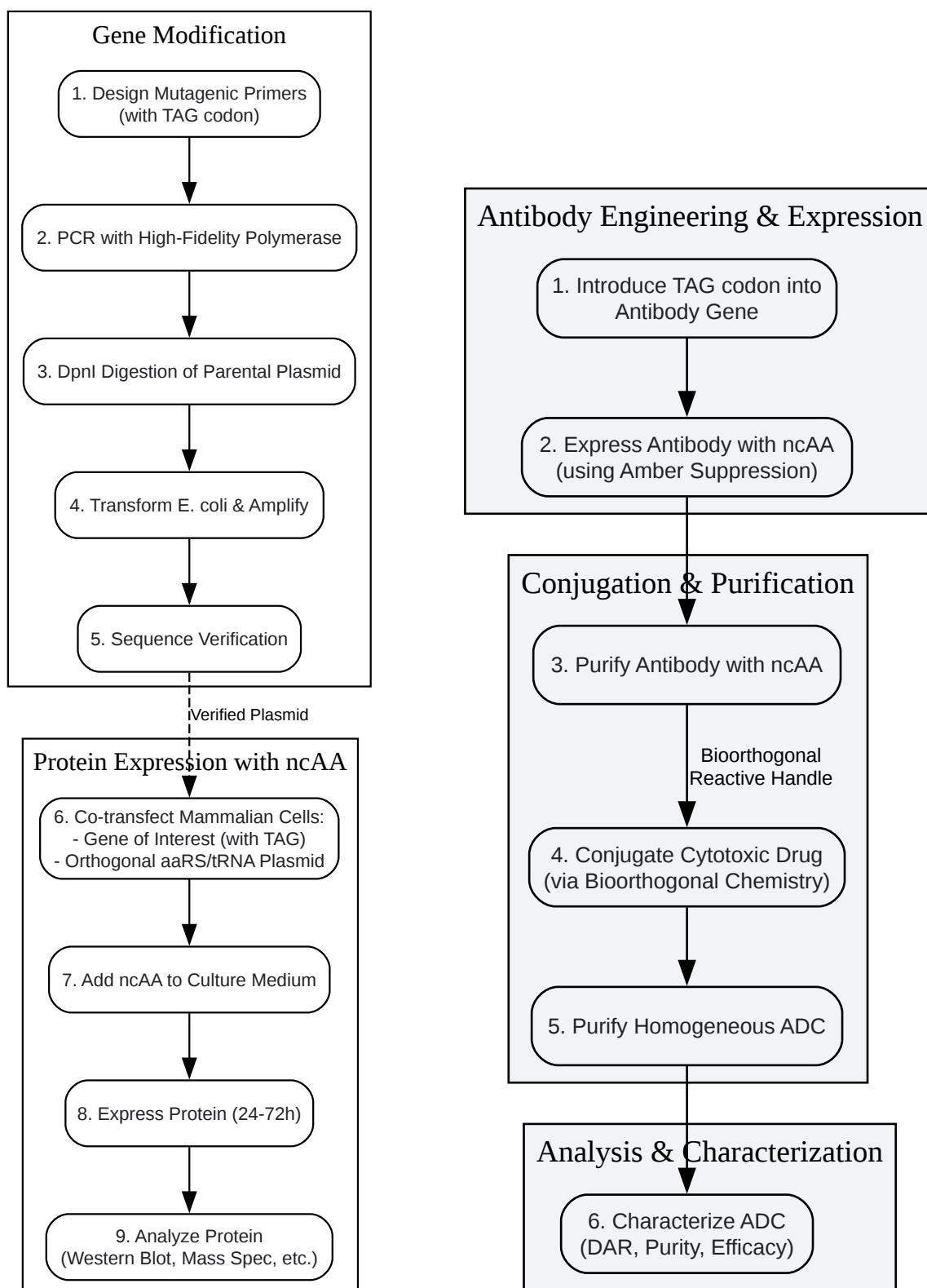
Amber codon suppression technology represents a powerful tool in the field of synthetic biology and protein engineering, enabling the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. This technique expands the genetic code beyond the canonical 20 amino acids, opening up a vast landscape for designing proteins with novel chemical and biological properties. The amber stop codon (UAG), the least frequently used stop codon in many organisms, is repurposed to encode an ncAA, facilitated by an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNA\_CUA). This guide provides a comprehensive overview of the core technology, quantitative data on its efficiency, detailed experimental protocols, and its application in drug development, particularly in the generation of antibody-drug conjugates (ADCs).

## Core Technology: The Mechanism of Amber Codon Suppression

The central principle of amber codon suppression lies in the hijacking of the cellular translation machinery to recognize the UAG stop codon as a sense codon for a specific ncAA. This is achieved through the introduction of two key components into the cell: an orthogonal aminoacyl-tRNA synthetase (aaRS) and an orthogonal suppressor tRNA (tRNA\_CUA).

Orthogonality is crucial: The engineered aaRS must not aminoacylate any of the cell's endogenous tRNAs with either canonical or non-canonical amino acids, and the suppressor tRNA must not be recognized by any of the cell's endogenous synthetases. This ensures that the ncAA is exclusively and specifically incorporated at the designated amber codon. The suppressor tRNA possesses an anticodon (CUA) that is complementary to the UAG codon. When the ribosome encounters a UAG codon in the mRNA, the suppressor tRNA, charged with the ncAA by the orthogonal aaRS, binds to the A-site of the ribosome, leading to the incorporation of the ncAA into the growing polypeptide chain and suppression of translation termination.





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